molecular formula C6H5BrFNO B1501825 3-Bromo-2-fluoro-4-methoxypyridine CAS No. 1256789-70-4

3-Bromo-2-fluoro-4-methoxypyridine

Cat. No.: B1501825
CAS No.: 1256789-70-4
M. Wt: 206.01 g/mol
InChI Key: IUQDKFOVYIWFEL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methoxypyridine is a halogenated pyridine derivative characterized by the presence of bromo, fluoro, and methoxy substituents on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Methoxylation: The compound can be synthesized through the halogenation of 2-fluoropyridine followed by methoxylation. This involves the sequential introduction of bromine and methoxy groups under controlled conditions.

  • Cross-Coupling Reactions: Another approach involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a bromo-fluoro-methoxy substituent.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for industrial scalability and cost-effectiveness.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different pyridine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo and fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium methoxide and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives lacking halogen atoms.

  • Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

3-Bromo-2-fluoro-4-methoxypyridine is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is explored for its potential medicinal properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound finds applications in the development of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-4-methoxypyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-methoxypyridine: Similar structure but different position of substituents.

  • 3-Bromo-2-methylpyridine: Similar bromo substituent but different functional groups.

Uniqueness: 3-Bromo-2-fluoro-4-methoxypyridine is unique due to its specific combination of halogen and methoxy substituents, which influence its reactivity and biological activity differently compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

3-bromo-2-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQDKFOVYIWFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696021
Record name 3-Bromo-2-fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256789-70-4
Record name Pyridine, 3-bromo-2-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256789-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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